4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl
CAS No.: 143016-69-7
Cat. No.: VC21108714
Molecular Formula: C8H11ClN2O3
Molecular Weight: 218.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143016-69-7 |
|---|---|
| Molecular Formula | C8H11ClN2O3 |
| Molecular Weight | 218.64 g/mol |
| IUPAC Name | (3,5-dimethyl-4-nitropyridin-2-yl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2O3.ClH/c1-5-3-9-7(4-11)6(2)8(5)10(12)13;/h3,11H,4H2,1-2H3;1H |
| Standard InChI Key | XJBKLMJRLAGGFP-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C(=C1[N+](=O)[O-])C)CO.Cl |
| Canonical SMILES | CC1=CN=C(C(=C1[N+](=O)[O-])C)CO.Cl |
Introduction
Chemical Structure and Properties
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride is a pyridine derivative with multiple functional groups attached to its heterocyclic ring. The compound features a nitro group at the 4-position, methyl groups at the 3 and 5 positions, and a hydroxymethyl group at the 2-position of the pyridine ring, with the nitrogen atom protonated as a hydrochloride salt.
Basic Identification
The compound has the following identifying characteristics:
| Property | Value |
|---|---|
| IUPAC Name | (3,5-dimethyl-4-nitropyridin-2-yl)methanol;hydrochloride |
| CAS Number | 143016-69-7 |
| Molecular Formula | C₈H₁₁ClN₂O₃ |
| Molecular Weight | 218.64 g/mol |
The structure can be represented by several standardized notations:
| Notation Type | Value |
|---|---|
| InChI | InChI=1S/C8H10N2O3.ClH/c1-5-3-9-7(4-11)6(2)8(5)10(12)13;/h3,11H,4H2,1-2H3;1H |
| InChI Key | XJBKLMJRLAGGFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C(=C1N+[O-])C)CO.Cl |
These standardized notations facilitate the accurate identification and classification of the compound in chemical databases and literature.
Physical and Chemical Properties
Preparation Methods
The synthesis of 4-nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride involves multiple reaction steps and specific reaction conditions to achieve the desired product with high purity and yield.
Synthetic Routes
The preparation typically begins with simpler pyridine derivatives that undergo a series of controlled chemical transformations. One established synthetic pathway involves the nitration of 3,5-dimethyl-2-hydroxymethyl pyridine, which serves as the precursor for the target compound.
The nitration process requires careful control of reaction conditions, as pyridine rings are generally less reactive toward electrophilic substitution compared to benzene rings due to the electron-withdrawing effect of the nitrogen atom. The reaction typically employs strong nitrating agents under specific temperature and concentration conditions.
Laboratory Scale Synthesis
A typical laboratory synthesis might follow these general steps:
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Preparation of the starting material (3,5-dimethyl-2-hydroxymethyl pyridine)
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Nitration at the 4-position using a mixture of concentrated nitric acid and sulfuric acid at low temperatures
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Isolation and purification of the product
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Conversion to the hydrochloride salt
Temperature control is critical during the nitration step to ensure selectivity for the 4-position and to prevent side reactions or degradation of the compound.
Related Synthetic Approaches
The synthesis of related compounds provides insight into alternative approaches. For example, patents related to omeprazole synthesis describe the preparation of similar pyridine derivatives through a sequence of reactions including:
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N-oxidation of methylpyridines
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Nitration of pyridine N-oxides
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Functional group transformations
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Nucleophilic substitutions
These approaches might be adapted for the specific synthesis of 4-nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride with appropriate modifications .
Chemical Reactions
The reactivity of 4-nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride is determined by its functional groups, particularly the nitro group at the 4-position and the hydroxymethyl group at the 2-position.
Reactivity of the Nitro Group
The nitro group can undergo various transformations:
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Reduction to an amino group using appropriate reducing agents
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Nucleophilic substitution reactions, particularly in activated systems
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Participation in electronic effects that influence the reactivity of other positions on the pyridine ring
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group serves as a versatile handle for further functionalization:
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Oxidation to aldehyde or carboxylic acid
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Nucleophilic substitution to introduce other functional groups
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Formation of esters, ethers, or other derivatives
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Protection/deprotection chemistry in multistep syntheses
Biological Activity
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Properties
Studies indicate that the compound exhibits significant antibacterial activity against various bacterial strains. The efficacy varies depending on the specific bacterial species and strain, with some research showing notable activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Reported MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16-32 |
| Pseudomonas aeruginosa | Variable |
The antimicrobial activity may be attributed to the compound's ability to interfere with essential cellular processes in bacteria, possibly through interaction with specific enzymes or cellular components.
Mechanism of Action
The biological activity of 4-nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride is thought to involve several mechanisms:
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Interaction with specific molecular targets within cells
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Formation of reactive intermediates through reduction of the nitro group
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Interference with cellular enzymes and metabolic pathways
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Modulation of oxidative stress responses in cells
The nitro group is particularly significant for the compound's biological activity, as it can undergo reduction to form reactive species that interact with cellular components.
Research Applications
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride serves multiple purposes in scientific research and industrial applications.
Pharmaceutical Intermediate
The compound functions as an important intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting specific biological pathways. Its structural features make it a valuable building block for more complex molecules with therapeutic potential.
Chemical Synthesis
In organic chemistry, the compound serves as a versatile intermediate for developing more complex heterocyclic compounds. The functional groups present in the molecule allow for selective transformations and modifications, enabling the synthesis of diverse chemical libraries for structure-activity relationship studies.
Biological Research Tools
The compound and its derivatives may serve as molecular probes or tools in biological research, helping to elucidate cellular pathways and mechanisms. Their specific interactions with biological targets can provide insights into fundamental cellular processes.
Structure-Activity Relationships
Understanding the relationship between the structural features of 4-nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride and its biological activity is crucial for optimizing its properties for specific applications.
Key Structural Features
The biological and chemical activities of the compound are influenced by several key structural elements:
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The nitro group at the 4-position, which affects the electronic distribution in the pyridine ring and can undergo bioreduction
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The hydroxymethyl group at the 2-position, which provides a site for hydrogen bonding and further functionalization
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The methyl groups at positions 3 and 5, which contribute to the steric and electronic properties
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The pyridine nitrogen, which can participate in hydrogen bonding and metal coordination
Comparative Analysis
When compared to structurally related compounds, such as 4-nitro 3,5-dimethyl 2-chloromethyl pyridine hydrochloride (CAS: 143016-67-5), the hydroxymethyl derivative shows distinct differences in chemical reactivity and potentially in biological activity. The hydroxyl group provides different hydrogen bonding capabilities and reactivity compared to the chloro group .
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.HCl | C₈H₁₁ClN₂O₃ | 218.64 g/mol | Contains hydroxymethyl group |
| 4-Nitro 3,5-dimethyl 2-chloromethyl pyridine.HCl | C₈H₁₀Cl₂N₂O₂ | 237.08 g/mol | Contains chloromethyl group |
These structural differences can significantly impact the compound's suitability for specific applications and its biological profile .
Synthetic Utility in Complex Molecules
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride plays an important role in the synthesis of more complex molecules, particularly pharmaceuticals and other bioactive compounds.
Role in Pharmaceutical Synthesis
The compound serves as a key intermediate in pharmaceutical synthesis pathways. Its functional groups provide multiple handles for chemical transformations needed to construct more complex molecular frameworks. For example, similar pyridine derivatives are used in the synthesis of omeprazole and related proton pump inhibitors, which are important medications for treating acid-related disorders .
Synthetic Transformations
Several synthetic transformations involving 4-nitro 3,5-dimethyl 2-hydroxymethyl pyridine hydrochloride are particularly valuable:
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Conversion of the hydroxymethyl group to other functional groups (e.g., halomethyl, aminomethyl)
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Reduction or substitution of the nitro group
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Coupling reactions to build more complex structures
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Modification of the pyridine ring through various chemical transformations
These transformations enable the construction of diverse molecular scaffolds with specific biological or chemical properties.
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